molecular formula C17H14ClF2NO B5717496 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline

1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B5717496
M. Wt: 321.7 g/mol
InChI Key: ZBBZYVYMPPHRJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline, also known as CDMB-TQ, is a chemical compound that has gained increasing attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline is not fully understood, but studies suggest that it may act through multiple pathways. In cancer cells, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to induce apoptosis by activating caspase-3 and caspase-9, as well as downregulating anti-apoptotic proteins. In material science, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been used as a ligand to coordinate with metal ions, forming stable metal-organic frameworks. In environmental science, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to selectively bind with heavy metal ions, resulting in fluorescence emission.
Biochemical and Physiological Effects:
1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to exhibit both biochemical and physiological effects. In cancer cells, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell viability. In material science, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been used to synthesize materials with unique properties, such as high surface area and porosity. In environmental science, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to selectively detect and bind with heavy metal ions, making it a potential candidate for environmental monitoring.

Advantages and Limitations for Lab Experiments

1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments, including its high yield synthesis method, low toxicity, and potential applications in various fields. However, there are also limitations to its use, including its limited solubility in water and potential instability under certain conditions.

Future Directions

There are several future directions for the research and development of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline. In medicinal chemistry, further studies are needed to fully understand its mechanism of action and potential as an anticancer agent. In material science, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline can be further explored for its potential use in the synthesis of novel materials with unique properties. In environmental science, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline can be further investigated for its potential use as a fluorescent probe for the detection of heavy metal ions in water. Overall, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has shown promising results in various fields, and further research is needed to fully explore its potential applications.

Synthesis Methods

The synthesis of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline involves the reaction between 2-chloro-5,6-difluoro-3-methylbenzoic acid and 1,2,3,4-tetrahydroquinoline in the presence of a catalyst. The reaction is carried out under specific conditions, including temperature, time, and solvent, to obtain a high yield of the desired product.

Scientific Research Applications

1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In material science, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks. In environmental science, 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has been investigated for its potential use as a fluorescent probe for the detection of heavy metal ions.

properties

IUPAC Name

(2-chloro-5,6-difluoro-3-methylphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF2NO/c1-10-9-12(19)16(20)14(15(10)18)17(22)21-8-4-6-11-5-2-3-7-13(11)21/h2-3,5,7,9H,4,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBZYVYMPPHRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C(=O)N2CCCC3=CC=CC=C32)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-chloro-5,6-difluoro-3-methylphenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone

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